(1,2,5,6-Tetrahydropyridine-4-yl)methylphosphinic acid
Overview
Description
Preparation Methods
The synthesis of (1,2,5,6-Tetrahydropyridine-4-yl)methylphosphinic acid involves a series of chemical reactions. One common method is the one-pot nitro-Mannich/hydroamination cascade . This method allows for the efficient production of the compound under controlled laboratory conditions. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(1,2,5,6-Tetrahydropyridine-4-yl)methylphosphinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while reduction may produce phosphine compounds.
Scientific Research Applications
(1,2,5,6-Tetrahydropyridine-4-yl)methylphosphinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (1,2,5,6-Tetrahydropyridine-4-yl)methylphosphinic acid involves its interaction with GABA C receptors. It acts as a competitive antagonist, binding to the receptor sites and inhibiting the action of GABA, the primary inhibitory neurotransmitter in the central nervous system . This inhibition affects various neural pathways and can modulate neuronal activity in the retina, hippocampus, and other regions where GABA C receptors are present .
Comparison with Similar Compounds
(1,2,5,6-Tetrahydropyridine-4-yl)methylphosphinic acid is unique in its selective antagonism of GABA C receptors. Similar compounds include:
Isoguvacine: A GABA A receptor agonist with some affinity for GABA C receptors.
3-APMPA: Another GABA C receptor antagonist with a different chemical structure.
Gaboxadol: A GABA A receptor agonist with limited activity on GABA C receptors.
Compared to these compounds, this compound has a higher selectivity for GABA C receptors, making it a valuable tool for studying these receptors specifically .
Properties
IUPAC Name |
methyl(1,2,3,6-tetrahydropyridin-1-ium-4-yl)phosphinate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NO2P/c1-10(8,9)6-2-4-7-5-3-6/h2,7H,3-5H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUKVPOVVKKLRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CC[NH2+]CC1)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble to 100 mM | |
Details | https://documents.tocris.com/pdfs/tocris_msds/1040_sds.pdf?1644409107 | |
Record name | TPMPA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16754 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
182485-36-5 | |
Record name | P-Methyl-P-(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182485-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TPMPA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16754 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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